Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride
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Overview
Description
Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride, involves several key steps. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination. These methods are designed to be fast and cost-effective, ensuring the large-scale production of biologically active piperidines .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride involves its role as a central nervous system stimulant. It acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action. This results in improved attention and reduced impulsivity in individuals with ADHD .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: Another central nervous system stimulant used in the treatment of ADHD and narcolepsy.
Dextroamphetamine: A stimulant that also acts on the central nervous system to treat ADHD and narcolepsy.
Uniqueness
Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride is unique due to its specific chemical structure, which allows it to interact with neurotransmitter systems in a distinct manner compared to other similar compounds. Its ability to cross the blood-brain barrier and its pharmacokinetic properties make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-5-3-2-4-6-11)12-7-9-15-10-8-12;/h2-6,12-13,15H,7-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMFOZNJYLXPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCNCC1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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